Cas no 24950-30-9 (6-CHLORO-1H-BENZO[CD]INDOL-2-ONE)

6-Chloro-1H-benzo[cd]indol-2-one is a heterocyclic organic compound featuring a fused benzindole core with a chloro substituent at the 6-position and a ketone functional group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its chlorinated aromatic system enhances electrophilic substitution potential, while the lactam moiety offers versatility in further derivatization. The compound's rigid polycyclic framework contributes to its stability, facilitating handling and storage. Researchers utilize it in the development of bioactive molecules, particularly in medicinal chemistry, where its scaffold serves as a precursor for potential therapeutic agents. Its well-defined synthetic route ensures consistent purity and reproducibility.
6-CHLORO-1H-BENZO[CD]INDOL-2-ONE structure
24950-30-9 structure
Product Name:6-CHLORO-1H-BENZO[CD]INDOL-2-ONE
CAS No:24950-30-9
MF:C11H6ClNO
MW:203.624441623688
CID:913370
PubChem ID:854231
Update Time:2025-05-26

6-CHLORO-1H-BENZO[CD]INDOL-2-ONE Chemical and Physical Properties

Names and Identifiers

    • 6-CHLORO-1H-BENZO[CD]INDOL-2-ONE
    • 4-Chlornaphthostyril
    • 5-Chlornaphthostyril
    • 6-Chlor-1H-benz[cd]indol-2-on
    • 6-Chlornaphthostyryl
    • 6-chloro-1H-benz[cd]indol-2-one
    • 6-Chlorobenz[cd]indol-2(1H)-
    • AKOS000116698
    • DB-359350
    • F73497
    • Benz[cd]indol-2(1H)-one, 6-chloro-
    • 9-chloro-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-3-one
    • BCP34125
    • 6-Chlorobenzo[cd]indol-2(1H)-one
    • EN300-03861
    • 24950-30-9
    • BS-48600
    • CS-0219382
    • SCHEMBL11375545
    • MFCD00578739
    • DTXSID20357563
    • 9-chloro-2-azatricyclo[6.3.1.0?,(1)(2)]dodeca-1(11),4(12),5,7,9-pentaen-3-one
    • Inchi: 1S/C11H6ClNO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14)
    • InChI Key: TXNIKIHGOHARLQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C3C=1C=CC=C3C(N2)=O

Computed Properties

  • Exact Mass: 203.01400
  • Monoisotopic Mass: 203.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.7
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 32.86000
  • LogP: 2.77250

6-CHLORO-1H-BENZO[CD]INDOL-2-ONE Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 6-CHLORO-1H-BENZO[CD]INDOL-2-ONE

Professional Introduction to Compound with CAS No. 24950-30-9 and Product Name: 6-CHLORO-1H-BENZO[CD]INDOL-2-ONE

6-CHLORO-1H-BENZO[CD]INDOL-2-ONE, identified by its Chemical Abstracts Service (CAS) number 24950-30-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, featuring a benzo[cd]indole core structure, has garnered considerable attention due to its versatile pharmacological properties and potential applications in drug discovery. The presence of a chlorine substituent at the 6-position enhances its reactivity, making it a valuable scaffold for further chemical modifications and derivatization.

The benzo[cd]indole scaffold is a privileged structure in medicinal chemistry, known for its role in several biologically active molecules. It exhibits a fused bicyclic system consisting of a benzene ring and two indole rings, which contributes to its unique electronic and steric properties. These characteristics make it an attractive candidate for designing molecules with specific biological activities, particularly in the context of modulating enzyme inhibition and receptor binding.

Recent advancements in computational chemistry and molecular modeling have further illuminated the potential of 6-CHLORO-1H-BENZO[CD]INDOL-2-ONE as a lead compound. Studies have demonstrated that the chlorine atom at the 6-position can serve as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. This flexibility has been exploited in the synthesis of novel derivatives aimed at targeting various therapeutic pathways.

In the context of oncology research, 6-CHLORO-1H-BENZO[CD]INDOL-2-ONE has been investigated for its potential as an anti-proliferative agent. Preclinical studies have suggested that derivatives of this compound can interact with key signaling pathways involved in cancer cell growth and survival. Specifically, modifications at the indole core have been shown to modulate the activity of enzymes such as tyrosine kinases, which are often overexpressed in tumor cells. These findings align with the broader trend in oncology toward developing small-molecule inhibitors that selectively target aberrant signaling networks.

The pharmacokinetic profile of 6-CHLORO-1H-BENZO[CD]INDOL-2-ONE and its derivatives is another critical area of interest. Researchers have employed high-throughput screening (HTS) techniques to assess the compound's solubility, metabolic stability, and distribution characteristics. These studies have provided valuable insights into optimizing drug-like properties, ensuring that promising candidates progress efficiently through preclinical development. The chlorine substituent plays a pivotal role in determining these properties, influencing both hydrophobicity and reactivity under physiological conditions.

Furthermore, the synthesis of 6-CHLORO-1H-BENZO[CD]INDOL-2-ONE has been refined through multi-step organic transformations, leveraging modern synthetic methodologies. Transition metal catalysis, particularly palladium and copper complexes, has been instrumental in achieving high yields and regioselectivity. These advances have not only streamlined the production process but also opened avenues for exploring new synthetic routes that could enhance scalability and cost-effectiveness.

The biological activity of 6-CHLORO-1H-BENZO[CD]INDOL-2-ONE has also been explored in the context of central nervous system (CNS) disorders. Emerging evidence suggests that derivatives of this compound may exhibit neuroprotective effects by interacting with neurotransmitter receptors and ion channels. This potential has spurred interest in developing novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's. The chlorine atom's influence on electronic distribution within the molecule is thought to modulate binding affinity to CNS targets, offering a basis for structure-based drug design.

In conclusion, 6-CHLORO-1H-BENZO[CD]INDOL-2-ONE (CAS No. 24950-30-9) represents a compelling example of how structural complexity can be leveraged to develop molecules with significant pharmacological promise. Its unique scaffold, combined with the strategic placement of functional groups such as chlorine atoms, provides a rich platform for innovation in drug discovery. As research continues to uncover new biological targets and synthetic strategies, compounds like 6-chloro-benzo[cd]indolone derivatives will undoubtedly remain at the forefront of medicinal chemistry efforts aimed at addressing unmet medical needs.

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